8-methoxy-2,3,4,5,6,7-hexahydroazocine
Overview
Description
8-Methoxy-2,3,4,5,6,7-hexahydroazocine: is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a heterocyclic compound containing a nitrogen atom within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2,3,4,5,6,7-hexahydroazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a methoxy-substituted cyclohexanone derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Methoxy-2,3,4,5,6,7-hexahydroazocine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: 8-Methoxy-2,3,4,5,6,7-hexahydroazocine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the development of new biochemical assays and probes .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a scaffold for drug development. It is explored for its potential use in treating neurological disorders and as an analgesic .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 8-methoxy-2,3,4,5,6,7-hexahydroazocine involves its interaction with specific molecular targets. It can bind to and modulate the activity of certain enzymes and receptors. For example, it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and potential therapeutic effects . The compound’s methoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .
Comparison with Similar Compounds
2,3,4,5,6,7-Hexahydroazocine: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
8-Hydroxy-2,3,4,5,6,7-hexahydroazocine: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
8-Methyl-2,3,4,5,6,7-hexahydroazocine: Contains a methyl group instead of a methoxy group, influencing its steric properties and reactivity.
Uniqueness: 8-Methoxy-2,3,4,5,6,7-hexahydroazocine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group enhances its solubility in organic solvents and its ability to participate in hydrogen bonding and other interactions. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-methoxy-2,3,4,5,6,7-hexahydroazocine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5-7-9-8/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBTEDONMQAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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